molecular formula C8H8FN B1368797 5-Fluoro-2,3-dihydro-1H-isoindole CAS No. 57584-71-1

5-Fluoro-2,3-dihydro-1H-isoindole

Cat. No. B1368797
CAS RN: 57584-71-1
M. Wt: 137.15 g/mol
InChI Key: UYIALDLZAMTNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05026856

Procedure details

The procedure of Reference Example 6-(3) was followed using 10.2 g of 2-(p-toluenesulfonyl)-5-fluoroisoindoline, 10 g of phenol, 150 ml of 48% hydrobromic acid, and 25 ml of propionic acid. Purification of the crude product by vacuum distillation gave 5.0 mg of 5-fluoroisoindoline.
Name
2-(p-toluenesulfonyl)-5-fluoroisoindoline
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([N:10]2[CH2:18][C:17]3[C:12](=[CH:13][CH:14]=[C:15]([F:19])[CH:16]=3)[CH2:11]2)(=O)=O)=CC=1.C1(O)C=CC=CC=1.C(O)(=O)CC>Br>[F:19][C:15]1[CH:16]=[C:17]2[C:12](=[CH:13][CH:14]=1)[CH2:11][NH:10][CH2:18]2

Inputs

Step One
Name
2-(p-toluenesulfonyl)-5-fluoroisoindoline
Quantity
10.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CC2=CC=C(C=C2C1)F)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C(CC)(=O)O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification of the crude product
DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2CNCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5 mg
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.